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Introduction

Reactive oxygen species (ROS) are critical signaling molecules involved in a myriad of
physiological and pathological processes.[1][2][3] Hydrogen peroxide (H2032) is a relatively
stable and membrane-permeable ROS, making it a key player in cellular signaling cascades
that regulate events from cell proliferation to apoptosis.[2][4][5] Consequently, the accurate
guantification of H20:z released from cells is paramount for understanding cellular redox biology
and for the development of novel therapeutics targeting oxidative stress-related diseases.

This document provides a detailed guide for the quantification of extracellular H20:z released
from cells using the highly sensitive fluorescent probe, 10-Acetyl-3,7-dihydroxyphenoxazine
(ADHP), also widely known as Amplex® Red. In the presence of horseradish peroxidase
(HRP), ADHP reacts with H20:z in a 1:1 stoichiometry to produce the highly fluorescent and
stable product, resorufin.[1][6][7][8] This assay offers a robust and sensitive method for
detecting nanomolar concentrations of H202.[8][9]

Assay Principle
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The core of this assay is the enzymatic oxidation of ADHP. In the presence of HRP, ADHP is
oxidized by H20:2 to form resorufin, which exhibits a strong red fluorescence. The fluorescence
intensity is directly proportional to the concentration of H202 in the sample.[6][7][8][10] The
reaction can be measured using a fluorescence microplate reader with excitation and emission
wavelengths of approximately 530-570 nm and 585-600 nm, respectively.[7][8][9][10][11]
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Figure 1. Reaction mechanism of ADHP with H20:-.

Quantitative Data Summary

The following tables summarize quantitative data on H20:2 release from different cell types
under various conditions, as measured by the ADHP assay.

Table 1: H202 Release from Stimulated Human Monocytes (U937)
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H202 Release Rate

Stimulant Concentration .
(pmol/min/10¢ cells)
PMA 25 ng/mL 18.34[1]
Significantly faster than
PMA 10 ng/mL
control[1]
Significantly faster than
PMA 100 ng/mL
control[1]
lonomycin 1.2 pg/mL Lower than PMA stimulation[1]
No significant difference
PMA + lonomycin Various between PMA
concentrations[1]
Table 2: H202 Release from Pancreatic Beta Cells (MING)
Condition H202 Release
Basal (Buffer only) Monitored over two hours[1]
High Glucose (16.7 mM) Monitored over two hours[1]

Signaling Pathways Involving H202 Release

H20: is a key second messenger in various signaling pathways. A common pathway leading to
H20:2 production involves the activation of NAD(P)H oxidases (NOX), which generate
superoxide (O27). Superoxide is then dismutated to H202 by superoxide dismutase (SOD). This
H202 can then diffuse across membranes to modulate the activity of downstream signaling
proteins, such as protein tyrosine phosphatases (PTPs) and mitogen-activated protein kinases
(MAPKSs), ultimately influencing cellular processes like proliferation, differentiation, and
apoptosis.[2][4]
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Figure 2. H202 signaling pathway.
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Experimental Protocols

This section provides a detailed protocol for quantifying H202 release from cultured cells using
the ADHP assay.

Materials and Reagents
e 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP/Amplex® Red)

e Horseradish Peroxidase (HRP)
e Dimethyl sulfoxide (DMSO)
e Hydrogen peroxide (H202), ~3% solution for standard curve

» Reaction Buffer (e.g., 50 mM Sodium Phosphate buffer, pH 7.4 or Hanks' Balanced Salt
Solution - HBSS)[1][8]

e Cultured cells of interest
e Cell culture medium

o 96-well black, clear-bottom microplates

Fluorescence microplate reader

Experimental Workflow
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Figure 3. Experimental workflow diagram.

Detailed Protocol

1. Reagent Preparation

o ADHP Stock Solution (10 mM): Dissolve ADHP in high-quality DMSO.[12] Store protected
from light at -20°C.

o HRP Stock Solution (10 U/mL): Dissolve HRP in reaction buffer.[12] Aliquot and store at
-20°C.
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H20:2 Stock Solution (~1 M): Prepare from a ~3% H20: solution. The exact concentration of
commercial H202 can vary, so it is recommended to determine the precise concentration by
measuring its absorbance at 240 nm (extinction coefficient € = 43.6 M~1cm™1).

Reaction Buffer: Prepare 50 mM sodium phosphate buffer, pH 7.4, or use a suitable buffer
like HBSS. Note that some buffer components, like Krebs-Ringer buffer, may cause auto-
oxidation of ADHP.[13]

ADHP/HRP Working Solution: On the day of the experiment, prepare the working solution by
diluting the ADHP and HRP stock solutions in the reaction buffer. A typical final concentration
is 50 uM ADHP and 0.1 U/mL HRP.[8] Prepare enough for all samples and standards.
Protect this solution from light.

. Cell Preparation and Seeding
Culture cells to the desired confluency in a T75 flask.
Detach and count the cells.

Seed the cells in a 96-well black, clear-bottom plate at a desired density (e.g., 50,000
cells/well) and allow them to adhere overnight.[1]

. H202 Standard Curve Preparation

Prepare a fresh dilution series of H202 from your stock solution in the reaction buffer. A
typical range for the standard curve is 0 to 20 uM.[1][11]

Add 50 pL of each H202 standard dilution to empty wells of the 96-well plate in triplicate.
. Assay Procedure

For endpoint assays:

o Gently wash the cells with warm reaction buffer.

o Add 50 pL of reaction buffer (with or without stimulants) to the cells.

o Incubate for the desired time period at 37°C.
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o Transfer 50 L of the supernatant from each well to a new 96-well plate.[1]

o Add 50 pL of the ADHP/HRP working solution to each well containing the supernatant and
the H202 standards.

For kinetic assays:
o Gently wash the cells with warm reaction buffer.

o Add 100 pL of the ADHP/HRP working solution (containing stimulants, if applicable)
directly to the cells.

Incubate the plate at room temperature for 15-30 minutes, protected from light.[11][14] It is
crucial to minimize light exposure as it can cause photooxidation of ADHP, leading to
artifactual resorufin formation.[15]

Measure the fluorescence using a microplate reader with excitation at ~545 nm and emission
at ~590 nm.[1]

. Data Analysis

Subtract the average fluorescence of the blank (0 uM H20:2) from all standard and sample
readings.

Plot the net fluorescence of the H20:2 standards versus their concentrations to generate a
standard curve.

Use the standard curve to determine the concentration of H202 in your samples.

To express the results as a rate of H202 release per cell, normalize the H202 concentration
to the cell number and the incubation time.

Important Considerations

 Light Sensitivity: ADHP is sensitive to light. All steps involving ADHP should be performed
with minimal light exposure to avoid background fluorescence.[15]
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o Sample Type: This assay is best suited for measuring extracellular H202 from cell culture
supernatants or other biological fluids.[13] It is not recommended for cell lysates due to
potential interference from endogenous peroxidases and proteases.[13]

« Interfering Substances: Compounds like NAD(P)H can interfere with the assay by reacting
with HRP and generating superoxide.[16][17] The addition of superoxide dismutase (SOD)
can mitigate this interference.[16][17] Some tissue samples may contain carboxylesterases
that can convert ADHP to resorufin independently of H202.[18]

o Fresh Samples: It is recommended to use fresh samples as H202 can degrade over time,
especially in diluted solutions or those containing metal ions.[13]

By following these detailed protocols and considerations, researchers can reliably quantify
H20:2 release from cells, providing valuable insights into cellular redox signaling in health and
disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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